molecular formula C11H12BrCl2NO2 B11961118 Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- CAS No. 196082-77-6

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-

Cat. No.: B11961118
CAS No.: 196082-77-6
M. Wt: 341.02 g/mol
InChI Key: VMZSIAIQEVNNTC-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- typically involves the reaction of 4-bromophenol with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and applications that are not possible with similar compounds .

Biological Activity

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (CAS Number: 26148685) is a chemical compound that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₆BrCl₂NO
  • Molecular Weight : 282.949 g/mol
  • IUPAC Name : Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-

The structure of the compound is characterized by the presence of a bromophenoxy group and dichloro substituents, which are crucial for its biological activity.

The biological activity of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- can be attributed to its interaction with various biological targets. The compound has shown potential as an inhibitor in several pathways:

  • c-Met Inhibition : It has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met), which plays a significant role in cancer progression. This inhibition is crucial as c-Met is often overexpressed in various tumors .
  • GABA Modulation : The compound exhibits allosteric modulation of GABA receptors, suggesting potential applications in neurological disorders .
  • BACE-1 Inhibition : Studies indicate that it may inhibit β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease .

In Vitro Studies

Research has demonstrated that derivatives of Acetamide compounds exhibit varying degrees of biological activity. For instance:

  • A study on related compounds showed effective inhibition of c-Met kinases at concentrations as low as 0.005 µM, indicating strong potential for therapeutic applications in oncology .
  • Another study highlighted the efficacy of similar structures in modulating GABA receptor activity, which could lead to advancements in treatments for anxiety and depression disorders .

In Vivo Studies

In animal models, compounds similar to Acetamide have demonstrated:

  • Antitumor Activity : Preclinical trials indicated significant tumor regression in models treated with c-Met inhibitors derived from this chemical class.
  • Neuroprotective Effects : Animal studies suggested that GABAergic modulation could lead to improved outcomes in neurodegenerative disease models .

Comparative Analysis

The following table summarizes the biological activities of Acetamide compared to other related compounds:

Compound Namec-Met InhibitionGABA ModulationBACE-1 InhibitionAntitumor Activity
AcetamideYesYesYesSignificant
Compound AModerateNoYesModerate
Compound BHighYesNoSignificant

Properties

CAS No.

196082-77-6

Molecular Formula

C11H12BrCl2NO2

Molecular Weight

341.02 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)propan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16)

InChI Key

VMZSIAIQEVNNTC-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl

Origin of Product

United States

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